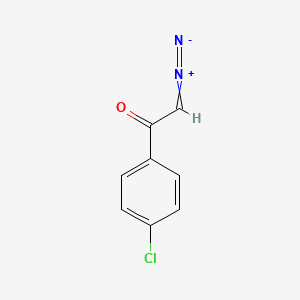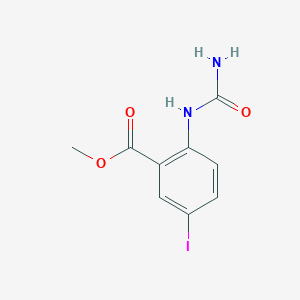
sec-Butyl N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.687 g/mol . It is also known by other names such as (RS)-sec-butyl 3-chlorocarbanilate and butan-2-yl N-(3-chlorophenyl)carbamate . This compound is characterized by its density of 1.193 g/cm³ and a boiling point of 269.4°C at 760 mmHg .
Méthodes De Préparation
The synthesis of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester typically involves the reaction of 3-chloroaniline with sec-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation to obtain the desired ester.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance efficiency and reduce production time.
Analyse Des Réactions Chimiques
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(4-chlorophenyl)-, 1-methylpropyl ester: This compound has a similar structure but with a chlorine atom at the para position instead of the meta position.
Carbamic acid, N-(3-bromophenyl)-, 1-methylpropyl ester: This compound has a bromine atom instead of a chlorine atom at the meta position.
Carbamic acid, N-(3-chlorophenyl)-, 1-ethylpropyl ester: This compound has an ethyl group instead of a methyl group in the ester moiety.
The uniqueness of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom at the meta position and the sec-butyl ester group contribute to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
2164-13-8 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
butan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
Clé InChI |
CURLHBZYTFVCRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)


![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)




![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)





